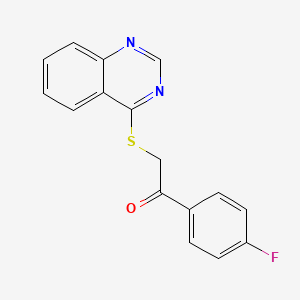

1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)-2-quinazolin-4-ylsulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN2OS/c17-12-7-5-11(6-8-12)15(20)9-21-16-13-3-1-2-4-14(13)18-10-19-16/h1-8,10H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOPVSDVJAVOBLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)SCC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone typically involves the following steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-fluorobenzene derivatives.

Formation of the Sulfanylethanone Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the quinazoline moiety to dihydroquinazoline derivatives.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydroquinazoline derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone involves its interaction with specific molecular targets. The quinazoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone: shares similarities with other quinazoline derivatives such as:

Uniqueness

This compound is unique due to the presence of the sulfanylethanone moiety, which may confer distinct chemical and biological properties compared to other quinazoline derivatives. This structural feature may influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development.

Biological Activity

1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H10FN3OS

- Molecular Weight : 273.30 g/mol

- CAS Number : 392309-11-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Quinazoline derivatives are known to exhibit a wide range of activities, including:

- Antimicrobial Activity : Quinazoline derivatives have shown moderate to high antibacterial and antifungal properties. The presence of the fluorophenyl group enhances the lipophilicity and bioavailability of the compound, potentially increasing its efficacy against microbial pathogens .

- Antimalarial Activity : Research indicates that quinazoline derivatives can exhibit antimalarial effects. For instance, compounds with similar structures have demonstrated effectiveness against Plasmodium berghei, suggesting that modifications in the quinazoline structure can yield potent antimalarial agents .

Biological Activity Data

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antibacterial | Moderate to high activity | |

| Antifungal | Moderate activity | |

| Antimalarial | Effective against P. berghei | |

| Tyrosinase Inhibition | Interaction with tyrosinase |

Antimalarial Evaluation

A study involving a series of quinazolinone derivatives revealed that compounds structurally related to this compound exhibited significant antimalarial activity. The compounds were tested in vivo against Plasmodium berghei in mice, showing effective parasite clearance at doses as low as 5 mg/kg . The study highlighted the importance of specific substituents on the quinazoline ring for enhancing biological activity.

Tyrosinase Inhibition

A related study focused on the inhibition of tyrosinase, an enzyme involved in melanin production. The compound was shown to interact effectively with tyrosinase, leading to fluorescence quenching experiments that confirmed its inhibitory properties. This suggests potential applications in cosmetic formulations aimed at skin whitening and treating hyperpigmentation .

Q & A

Q. What are the recommended safety protocols for handling 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone in laboratory settings?

This compound requires stringent safety measures due to its hazards, including skin/eye irritation and respiratory toxicity (Category 2/2A/3 under GHS) . Key protocols include:

- Ventilation : Use fume hoods or well-ventilated areas to avoid inhalation of vapors or dust.

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Decontamination : Wash skin thoroughly with soap and water after handling.

- Storage : Keep in sealed containers away from heat sources to prevent decomposition into hazardous byproducts (e.g., hydrogen fluoride) .

Q. What synthetic methodologies are commonly employed for synthesizing fluorophenyl-sulfanylquinazoline derivatives?

A general approach involves refluxing ethanolic solutions of intermediates (e.g., 4-amino acetophenone) with thiol-containing precursors under acidic catalysis (e.g., acetic acid), followed by crystallization . For example:

Reaction Setup : Combine equimolar quantities of 4-fluorophenylthiol and quinazolin-4-yl precursors in ethanol.

Acid Catalysis : Add catalytic acetic acid to promote sulfanyl-ethanone bond formation.

Workup : Quench with ice water, filter, and recrystallize from ethanol/water mixtures.

This method balances yield (~60-75%) and purity, validated via TLC monitoring .

Advanced Research Questions

Q. How can SHELXL be optimized for refining the crystal structure of this compound?

SHELXL is critical for high-precision refinement of small-molecule crystallographic data . Key strategies include:

- Twinned Data Handling : Use the

TWINandBASFcommands to model twinning, common in fluorophenyl derivatives due to planar symmetry . - Hydrogen Atom Placement : Apply

AFIXconstraints for rigid groups (e.g., quinazoline rings) and refine others freely. - Disorder Modeling : For flexible sulfanyl-ethanone moieties, split occupancy refinement (

PART) resolves electron density ambiguities .

Validate refinement with R-factor convergence (<5%) and Hirshfeld surface analysis to confirm intermolecular interactions .

Q. How can conflicting spectroscopic data (e.g., NMR vs. XRD) for fluorophenyl-sulfanyl compounds be resolved?

Discrepancies often arise from dynamic conformational changes or crystal packing effects:

- Dynamic NMR : Perform variable-temperature NMR to detect rotational barriers in the sulfanyl-ethanone group.

- XRD vs. DFT : Compare experimental bond lengths/angles with density functional theory (DFT)-optimized structures to identify steric or electronic distortions .

Example: A dihedral angle deviation of 7–56° between solution and solid-state conformations was observed in chalcone analogs, resolved via combined XRD and computational modeling .

Q. What mechanistic insights govern the reactivity of the sulfanyl group in fluorophenyl-quinazoline derivatives?

The sulfanyl group exhibits nucleophilic reactivity, influenced by:

- Electronic Effects : Electron-withdrawing fluorophenyl groups enhance thiolate formation, accelerating alkylation or oxidation reactions.

- Steric Hindrance : Quinazoline ring bulkiness directs regioselectivity in cross-coupling reactions.

Experimental validation: - Thiol-Quinone Coupling : Monitor via UV-Vis spectroscopy (λ~400 nm for quinone-thiol adducts) .

- Oxidation Pathways : Use LC-MS to track sulfoxide/sulfone byproducts under oxidative conditions (e.g., HO) .

Q. How can ecotoxicological risks of this compound be assessed?

Advanced ecotoxicity studies involve:

- Degradation Profiling : Simulate environmental breakdown via photolysis (UV irradiation) and hydrolysis (pH 5–9) to identify persistent metabolites (e.g., fluorinated aromatics) .

- Aquatic Toxicity : Use Daphnia magna bioassays to determine LC values, with EC thresholds typically <10 mg/L for fluorinated organics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.